molecular formula C11H8Cl2N2S B2441730 6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol CAS No. 241132-58-1

6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol

Cat. No.: B2441730
CAS No.: 241132-58-1
M. Wt: 271.16
InChI Key: AOKAGOZDKVLYMU-UHFFFAOYSA-N
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Description

6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol is a chemical compound that features a pyridazine ring substituted with a 2,4-dichlorobenzyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol typically involves the reaction of 2,4-dichlorobenzyl chloride with a pyridazine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The thiol group can be introduced through subsequent reactions involving thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the pyridazine ring or the benzyl group.

    Substitution: The chlorines on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Modified pyridazine derivatives

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol is unique due to the presence of both a pyridazine ring and a thiol group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-1H-pyridazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2S/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(16)15-14-9/h1-4,6H,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKAGOZDKVLYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=NNC(=S)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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